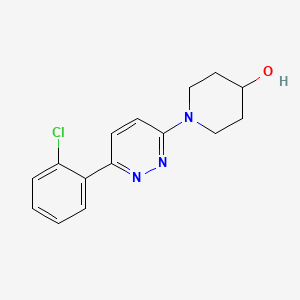

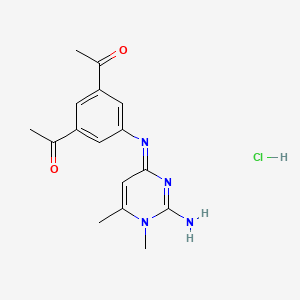

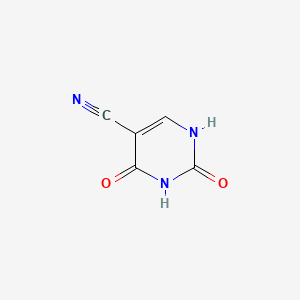

![molecular formula C16H17N3 B1208194 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 505078-81-9](/img/structure/B1208194.png)

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine

Overview

Description

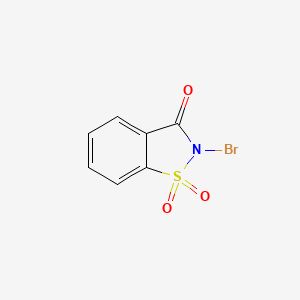

The compound “4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine” is an organic compound with the CAS Number: 505078-81-9 and a molecular weight of 251.33 . It has a linear formula of C16H17N3 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H17N3/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11,17H2,1H3 . This indicates that the compound has a benzimidazole core structure, which is a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.33 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

Summary of the Application

Benzimidazole derivatives, such as “4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine”, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity .

Methods of Application or Experimental Procedures

The synthesis of benzimidazole derivatives involved the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Results or Outcomes

The structure-activity relationship (SAR) analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .

Application in Organic Electronics

Specific Scientific Field

Summary of the Application

Benzimidazole derivatives are used as n-type dopants in organic and printed electronics . They are mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .

Methods of Application or Experimental Procedures

The compound is used as an n-type dopant for C 60 fullerene, which is an n-type semiconductor in organic and printed electronics .

Results or Outcomes

The use of benzimidazole derivatives as n-type dopants in organic electronics has shown promising results in the fabrication of OTFTs, PSCs, and OLEDs .

Application in Antiviral Research

Specific Scientific Field

Summary of the Application

Benzimidazole derivatives have been studied for their potential as antiviral agents . They have shown promising results against various viruses, including the respiratory syncytial virus .

Methods of Application or Experimental Procedures

The antiviral activity of benzimidazole derivatives is typically evaluated using cell culture-based assays. The compounds are tested for their ability to inhibit viral replication in infected cells .

Results or Outcomes

Substituted benzimidazoles have shown nanomolar activity against respiratory syncytial virus .

Application in Obesity Control

Specific Scientific Field

Summary of the Application

Some benzimidazole derivatives have been studied for their potential in controlling obesity . They interact with certain receptors in the body that play a role in weight regulation .

Methods of Application or Experimental Procedures

The potential of benzimidazole derivatives in controlling obesity is typically evaluated using animal models. The compounds are administered to the animals, and their effects on body weight and fat accumulation are monitored over time .

Results or Outcomes

While the results vary depending on the specific benzimidazole derivative and the experimental conditions, some compounds have shown promising results in reducing body weight and fat accumulation in animal models .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[2-(1-methylbenzimidazol-2-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYUYDDKLNGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353598 | |

| Record name | 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

CAS RN |

505078-81-9 | |

| Record name | 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

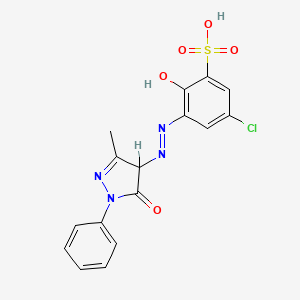

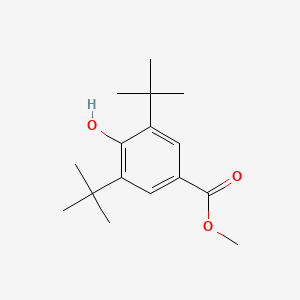

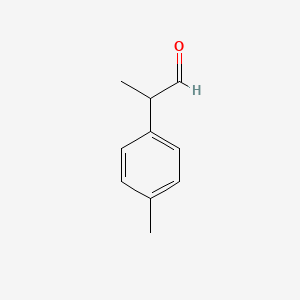

![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)